Mechanistic Differentiation: RAS(ON) vs. RAS(OFF) State Targeting
RMC-4998 is a tri-complex inhibitor that covalently targets the active, GTP-bound (RAS(ON)) state of KRAS G12C. This contrasts directly with the first-generation inhibitors sotorasib and adagrasib, which are covalent inhibitors of the inactive, GDP-bound (RAS(OFF)) state [1]. In models of acquired resistance where KRAS-GTP loading is increased, RAS(OFF) inhibitors lose efficacy, while RMC-4998 retains full inhibitory activity [2].
| Evidence Dimension | Mechanism of Action / Conformational Target |
|---|---|
| Target Compound Data | Covalent inhibition of GTP-bound KRAS G12C (RAS(ON) state) |
| Comparator Or Baseline | Sotorasib, Adagrasib: Covalent inhibition of GDP-bound KRAS G12C (RAS(OFF) state) |
| Quantified Difference | Qualitative difference in targeted conformation; in resistant models, RMC-4998 maintains activity whereas RAS(OFF) inhibitors lose activity [2]. |
| Conditions | Biochemical characterization and cellular models of KRAS G12C-driven NSCLC with adaptive resistance to sotorasib |
Why This Matters
This mechanistic difference is the primary determinant of activity in resistance models, making RMC-4998 essential for experiments where RAS(OFF) inhibitors fail.
- [1] Nalawansha DA, et al. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade. Nature Communications. 2024;15:7554. View Source
- [2] Nalawansha DA, et al. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade. Nature Communications. 2024;15:7554. View Source
